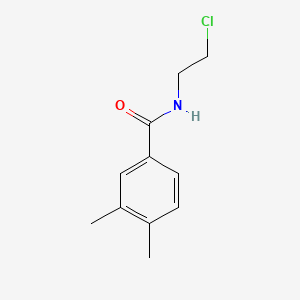
N-(2-Chloroethyl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-3,4-dimethylbenzamide is an organic compound that features a benzamide core substituted with a 2-chloroethyl group and two methyl groups at the 3 and 4 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-chloroethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 3,4-dimethylbenzoic acid and 2-chloroethylamine.
Reaction Conditions: The reaction is typically conducted in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of 2-chloroethylamine.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal byproducts.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Major Products
Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.
Oxidation: Products include 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: Products include N-(2-aminoethyl)-3,4-dimethylbenzamide.
科学的研究の応用
N-(2-Chloroethyl)-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biochemical pathways involving amide bonds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Chloroethyl)-3,4-dimethylbenzamide involves its interaction with biological molecules through its reactive chloroethyl group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The compound’s ability to form stable adducts with biomolecules makes it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
N-(2-Chloroethyl)-N-nitrosourea (CENU): Used in cancer treatment, particularly for brain tumors.
N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea (CCNU): Another nitrosourea compound with similar applications in oncology.
Carmustine (BCNU): A well-known chemotherapeutic agent used to treat various cancers.
Uniqueness
N-(2-Chloroethyl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of methyl groups at the 3 and 4 positions can affect the compound’s electronic properties and steric interactions, making it distinct from other chloroethyl-substituted compounds.
特性
CAS番号 |
15257-87-1 |
|---|---|
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC名 |
N-(2-chloroethyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-4-10(7-9(8)2)11(14)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChIキー |
BHIXUJAVQJKHLA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















